molecular formula C21H19FN4 B2535279 2-ethyl-N-(4-fluorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890620-57-2

2-ethyl-N-(4-fluorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2535279
CAS RN: 890620-57-2
M. Wt: 346.409
InChI Key: QITIXLXGISPYEL-UHFFFAOYSA-N
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Description

2-ethyl-N-(4-fluorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the pyrazolo[1,5-a]pyrimidine family and has been studied extensively for its mechanism of action and physiological effects.

Scientific Research Applications

Synthesis and Antitumor Activities

Research has explored the synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives, demonstrating their potential in antitumor and antimicrobial applications. For instance, certain compounds synthesized from enaminones showed inhibitory effects against human breast and liver carcinoma cell lines, comparable to standard drugs like 5-fluorouracil. This highlights the potential of pyrazolo[1,5-a]pyrimidine derivatives in cancer therapy (S. Riyadh, 2011).

Neurodegenerative Disease Treatment

Another significant application is in the development of phosphodiesterase 1 (PDE1) inhibitors, utilizing pyrazolo[3,4-d]pyrimidinones. These inhibitors, particularly a clinical candidate known as ITI-214, have shown promise for treating cognitive deficits associated with neurodegenerative and neuropsychiatric diseases, including schizophrenia and Alzheimer's disease. This underscores the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives in cognitive and central nervous system disorders (Peng Li et al., 2016).

Dyes for Polyester Fibres

Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and applied as disperse dyes for polyester fibers, indicating their utility in the textile industry. These compounds were shown to possess desirable fastness properties, suggesting their application in improving or creating new textile materials (D. W. Rangnekar & S. V. Dhamnaskar, 1990).

σ(1) Receptor Antagonists for Neuropathic Pain

The synthesis of 1-arylpyrazoles as potent σ(1) receptor antagonists from pyrazolo[1,5-a]pyrimidine derivatives demonstrates their potential in treating neuropathic pain. These compounds, through selective inhibition of σ(1) receptors, have shown efficacy in neuropathic pain models, offering a new avenue for pain management (J. Díaz et al., 2012).

Antiviral and Antimicrobial Applications

Additionally, pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their antiviral and antimicrobial properties. Synthesized compounds showed activity against various pathogens, suggesting their potential in developing new antimicrobial and antiviral agents (S. Y. Hassan, 2013).

properties

IUPAC Name

2-ethyl-N-(4-fluorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4/c1-3-18-20(15-7-5-4-6-8-15)21-23-14(2)13-19(26(21)25-18)24-17-11-9-16(22)10-12-17/h4-13,24H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITIXLXGISPYEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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